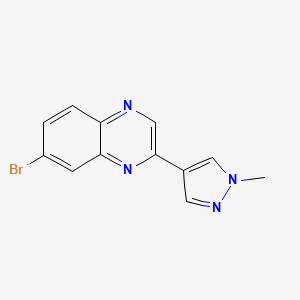

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

CAS No.:

Cat. No.: VC13723796

Molecular Formula: C12H9BrN4

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrN4 |

|---|---|

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | 7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline |

| Standard InChI | InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3 |

| Standard InChI Key | YNUKVBWZLAROPU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br |

Introduction

Chemical Structure and Significance

Molecular Architecture

7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (C₁₂H₁₀BrN₅) features a planar quinoxaline system—a bicyclic structure comprising two fused pyrazine rings—with substituents that confer both electronic and steric influences. The bromine atom at the 7-position enhances electrophilic reactivity, facilitating subsequent cross-coupling reactions in erdafitinib synthesis. The 1-methyl-1H-pyrazol-4-yl group at the 2-position introduces a nitrogen-rich heterocycle, critical for target binding affinity .

Role in Erdafitinib Production

As a key intermediate, this compound addresses synthetic bottlenecks in erdafitinib manufacturing. Its precise regiochemical control during pyrazole attachment ensures the final API’s biological activity. Positional isomerism, if unmitigated, could yield pharmacologically inactive byproducts, underscoring the importance of optimized synthetic routes .

Synthetic Methodologies

Multi-Step Synthesis via Substitution and Cyclization (Route A)

Patent CN112125889A discloses a four-step sequence starting from 4-bromo-2-nitroaniline:

Step 1: Substitution Reaction

4-Bromo-2-nitroaniline reacts with 4-bromo-3-oxobutyric acid in methanol, ethanol, or toluene at 50–150°C to form 4-[(4-bromo-2-nitrophenyl)amino]-3-oxobutyric acid. A molar ratio of 1:0.5–1.5 ensures optimal conversion .

Step 2: Reduction-Cyclization

Sodium hydrosulfite (3–5 equivalents) reduces the nitro group and facilitates cyclization in solvents like tetrahydrofuran or water at 0–100°C, yielding 7-bromo-2-quinoxaline acetic acid .

Step 3: Oxidation

Phosphorus oxychloride (2–4 equivalents) and sodium perchlorate (3–5 equivalents) in N,N-dimethylformamide at 50–150°C oxidize the acetic acid side chain to malonaldehyde .

Step 4: Condensation

N-Methylhydrazine (0.5–1.5 equivalents) condenses with the malonaldehyde intermediate in ethanol or acetonitrile at 50–120°C, forming the target compound .

Alternative Route via Metal-Mediated Cyclization (Route B)

CN112079816A outlines a shorter pathway using metal indium:

Step 1: Substitution

4-Bromo-2-nitroaniline reacts with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in tetrahydrofuran at 80°C, forming 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitrophenyl)amino]ethanone .

Step 2: Reductive Cyclization

Metal indium and hydrochloric acid mediate nitro reduction and cyclization at 25–60°C, directly yielding the quinoxaline derivative without intermediate isolation .

Table 1: Comparison of Synthetic Routes

Reaction Optimization and Mechanistic Insights

Controlling Positional Isomerism

The 1-methyl-1H-pyrazol-4-yl group’s regioselective attachment is achieved through steric and electronic effects. In Route A, the malonaldehyde intermediate’s α,β-unsaturated system directs hydrazine attack to the β-carbon, favoring pyrazole formation at the 2-position . Route B leverages the electron-withdrawing nitro group to orient the ethanone substituent para to bromine, ensuring correct cyclization .

Solvent and Catalyst Selection

-

Route A: Polar aprotic solvents (DMF) enhance oxidation efficiency by stabilizing charged intermediates .

-

Route B: Tetrahydrofuran’s moderate polarity facilitates both substitution and reductive cyclization without side reactions .

Industrial Applications and Scalability

Green Chemistry Considerations

Route A employs sodium hydrosulfite—a less toxic alternative to traditional Sn/HCl reductions—aligning with sustainable practices. Route B’s use of indium, though costlier, minimizes waste through a one-pot cyclization .

Future Directions in Process Chemistry

Emerging strategies may explore enzymatic reductions or flow chemistry to enhance throughput. Computational modeling could further optimize substituent positioning, reducing isomer purification steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume